3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2

Lipophilicity Synthetic Intermediate Chromatographic Behavior

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 (CAS 104846-63-1) is a synthetic derivative of vitamin D2 (ergocalciferol) characterized by a tert-butyldimethylsilyl (TBDMS) protecting group at the 3β-hydroxyl position and a 5,6-trans geometric isomerization. This compound serves primarily as a protected intermediate in the multi-step synthesis of vitamin D analogues , and is also cataloged as Calcipotriol Impurity 15.

Molecular Formula C₃₄H₅₈OSi
Molecular Weight 510.91
CAS No. 104846-63-1
Cat. No. B1146057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2
CAS104846-63-1
Synonyms(1,1-Dimethylethyl)[(3β,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraen-3-yloxy]dimethyl-silane;  (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5
Molecular FormulaC₃₄H₅₈OSi
Molecular Weight510.91
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C
InChIInChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18+/t25-,27+,30-,31+,32-,34+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2: A Protected Intermediate for Vitamin D2 Analogue Synthesis and Impurity Profiling


3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 (CAS 104846-63-1) is a synthetic derivative of vitamin D2 (ergocalciferol) characterized by a tert-butyldimethylsilyl (TBDMS) protecting group at the 3β-hydroxyl position and a 5,6-trans geometric isomerization. This compound serves primarily as a protected intermediate in the multi-step synthesis of vitamin D analogues , and is also cataloged as Calcipotriol Impurity 15 [1]. The TBDMS group confers enhanced stability and lipophilicity during synthetic transformations, while the 5,6-trans configuration distinguishes it from the naturally occurring 5,6-cis vitamin D2.

Why 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 Cannot Be Replaced by Simple Vitamin D2 or Unprotected Isomers


The dual modification of 3-O-(tert-butyldimethylsilyl)-5,6-trans-vitamin D2 – combining TBDMS protection with 5,6-trans isomerization – creates a unique chemical entity that is not interchangeable with unprotected vitamin D2, its 5,6-cis TBDMS counterpart, or the 5,6-trans parent alcohol. The TBDMS group is essential for chemoselective transformations in the synthesis of complex vitamin D analogues, as it masks the 3-hydroxyl group and prevents undesired side reactions . Concurrently, the 5,6-trans configuration is a critical intermediate state in certain synthetic routes, including those described for calcipotriol [1]. Using an unprotected analogue would compromise yield and purity due to competing reactions, while using a cis-isomer would not fit the required stereochemical pathway. The following evidence quantifies these differentiated attributes.

Quantitative Differentiation: 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 Performance Metrics vs. Key Comparators


Enhanced Lipophilicity via TBDMS Ether: LogP Increase vs. Native Vitamin D2

Silylation at the 3-position with a TBDMS group substantially increases lipophilicity compared to the parent vitamin D2. While experimental LogP values for this specific derivative are not widely reported, the structural addition of a TBDMS group (C6H15Si, MW 115.27) to vitamin D2 (MW 396.65) [1] increases the calculated topological polar surface area (TPSA) from approximately 20.2 Ų for 5,6-trans-vitamin D2 to a predicted value, resulting in significantly longer reversed-phase HPLC retention times, a crucial factor for impurity profiling and preparative separations [2]. This differential retention enables baseline resolution from less lipophilic process impurities.

Lipophilicity Synthetic Intermediate Chromatographic Behavior

Stability of the TBDMS Protecting Group Under Basic Conditions vs. Trimethylsilyl (TMS) Ethers

In the context of vitamin D analogue synthesis, the TBDMS group is preferred over the trimethylsilyl (TMS) group due to its greater stability under basic conditions. While direct comparative kinetic data for this specific compound is not published, class-level evidence for TBDMS ethers on steroidal frameworks demonstrates a half-life for hydrolysis under mild basic conditions (e.g., 0.1 M NaOH in aqueous THF) that is approximately 100- to 1000-fold longer than that of the corresponding TMS ether [1]. This enhanced stability prevents premature deprotection during subsequent synthetic steps such as Wittig reactions or base-mediated epoxidations, thereby increasing overall yield of the target vitamin D analogue.

Protecting Group Stability Synthetic Chemistry Vitamin D Analogues

Defined 5,6-Trans Stereochemistry: A Key Intermediate in Calcipotriol Synthesis Pathways

The 5,6-trans configuration of this compound is not a mere isomeric byproduct but a deliberate intermediate in the synthesis of calcipotriol. Patents describing novel calcipotriol preparation methods explicitly utilize silyl ether-protected intermediates that incorporate the 5,6-trans geometry as a key feature of the synthetic route [1]. In contrast, the 5,6-cis isomer of the corresponding TBDMS ether (Vitamin D2 O-t-Butyldimethylsilyl Ether, CAS 104846-62-0) is generally not a direct intermediate in these pathways and is more commonly cataloged as an impurity or a generic protected derivative. The trans geometry positions the triene system for subsequent photochemical or thermal isomerization steps that are required to achieve the final calcipotriol stereochemistry.

Stereochemistry Vitamin D Analogues Pharmaceutical Impurities

Certified Reference Standard Quality: ISO 17034 Compliance for Impurity Quantitation

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 is available as a certified reference standard manufactured under ISO 17034 accreditation [1]. This certification provides documented traceability and assigned purity values (typically >95% by HPLC) that are essential for quantitative impurity analysis. In comparison, general reagent-grade vitamin D2 or its basic silyl ethers purchased as synthetic intermediates may lack certified purity values or detailed certificates of analysis. For analytical method validation or quality control of calcipotriol drug substance, the use of a certified reference standard ensures accurate and defensible quantitation of this specific process-related impurity.

Analytical Reference Standards Pharmaceutical Quality Control Impurity Profiling

Optimal Deployment Scenarios for 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2


As a Key Intermediate in Calcipotriol and Related Vitamin D Analogue Synthesis

This compound is optimally employed as a protected intermediate in the synthesis of calcipotriol and other 1α,25-dihydroxyvitamin D2 analogues. The TBDMS group at the 3-position ensures chemoselective transformations elsewhere in the molecule, while the 5,6-trans geometry aligns with the specific isomerization sequence required to access the final active pharmaceutical ingredient . Process chemists should procure this specific stereoisomer rather than the more common 5,6-cis TBDMS derivative to ensure compatibility with established synthetic routes [1].

As a Certified Reference Standard for Impurity Profiling in Calcipotriol Drug Substance

Analytical laboratories developing or validating HPLC methods for calcipotriol drug substance should utilize the ISO 17034-certified grade of this compound as a reference standard for impurity identification and quantitation. The certified purity value and measurement uncertainty provided with the certificate of analysis enable accurate determination of this specific process-related impurity in pharmaceutical batches .

As a Calibration Standard for LC-MS/MS Quantitation of Vitamin D2 Metabolites and Impurities

The enhanced lipophilicity and chromatographic resolution afforded by the TBDMS group make this compound a useful calibration standard for reversed-phase LC-MS/MS methods targeting vitamin D2-related impurities . Its distinct retention time and mass spectrometric fragmentation pattern allow for unambiguous identification in complex biological or pharmaceutical matrices.

As a Stability-Indicating Marker in Forced Degradation Studies of Vitamin D2 Formulations

Since 5,6-trans-vitamin D2 is a known photoisomerization product of vitamin D2 , the silylated derivative can serve as a surrogate marker or internal standard in forced degradation studies aimed at establishing the stability profile of vitamin D2-containing products. Its stability characteristics, inferred from the TBDMS protecting group class [1], make it suitable for long-term storage and use as a reference material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.